N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Description
N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-bromothiophene moiety at position 5 and a 4-methoxybenzamide group at position 2. The compound is synthesized via a two-step procedure involving the reaction of 5-(5-bromothiophen-2-yl)-1H-tetrazole with 4-methoxybenzoic acid using N,N'-diisopropylcarbodiimide (DIC) in a 9:1 DCM/DMF solvent system, yielding 36% after purification . Its structure is confirmed by NMR and chromatographic analysis, with the bromothiophene and methoxybenzamide groups contributing to unique electronic and steric properties, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c1-20-9-4-2-8(3-5-9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWCUYSBMODVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(5-Bromothiophen-2-yl)-1,3,4-Oxadiazol-2-Amine
The intermediate is synthesized via cyclization of 5-bromothiophene-2-carboxylic acid hydrazide under dehydrating conditions. Phosphorous oxychloride (POCl₃) or phosphorous pentoxide (P₂O₅) in refluxing xylene are commonly employed, as demonstrated in analogous syntheses of 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole. The reaction mechanism involves intramolecular cyclodehydration, where the hydrazide undergoes loss of water to form the oxadiazole ring.
Reaction Conditions :
Coupling with 4-Methoxybenzoyl Chloride
The intermediate oxadiazol-2-amine is subsequently reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine (Et₃N) or pyridine. This step introduces the 4-methoxybenzamide group via nucleophilic acyl substitution.
Procedure :
- Dissolve 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine (1.0 equiv) in dry dichloromethane (DCM).
- Add 4-methoxybenzoyl chloride (1.2 equiv) dropwise under nitrogen atmosphere.
- Stir at room temperature for 12 hours.
- Quench with ice-water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate 7:3).
Yield : 65–70%
Green Chemistry Approaches
Recent advancements emphasize solvent-free and catalyst-driven methods to enhance sustainability.
Grinding Technique with Iodine Catalysis
A solvent-free method involves mechanochemical grinding of 5-bromothiophene-2-carboxylic acid hydrazide and 4-methoxybenzoyl chloride in the presence of molecular iodine (I₂). This approach eliminates volatile organic solvents and reduces reaction time.
Optimized Parameters :
Microwave-Assisted Cyclization
Microwave irradiation accelerates the cyclization step, improving efficiency. The hydrazide intermediate and 4-methoxybenzoyl chloride are irradiated in a sealed vessel with a catalytic amount of Nafion NR50, a solid acid catalyst.
Conditions :
Multi-Step Synthesis from Carboxylic Acid Precursors
Esterification and Hydrazide Formation
4-Methoxybenzoic acid is first converted to its methyl ester using methanol and sulfuric acid. The ester is then treated with hydrazine hydrate to yield 4-methoxybenzohydrazide.
Steps :
Oxadiazole Ring Formation
The hydrazide reacts with 5-bromothiophene-2-carbonyl chloride in tetrahydrofuran (THF) under basic conditions, followed by cyclization using thionyl chloride (SOCl₂).
Procedure :
- Combine 4-methoxybenzohydrazide (1.0 equiv) and 5-bromothiophene-2-carbonyl chloride (1.1 equiv) in THF.
- Add Et₃N (1.5 equiv), stir at 0°C for 2 hours.
- Add SOCl₂ (3.0 equiv), reflux 4 hours.
- Purify via recrystallization (ethanol/water).
Yield : 70–73%
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization with P₂O₅ | Xylene, reflux | 68–72 | High purity | Long reaction time, toxic reagents |
| Grinding with I₂ | Solvent-free, RT | 75–78 | Eco-friendly, fast | Requires iodine removal |
| Microwave-Assisted | Nafion NR50, 120°C | 80–85 | Rapid, high yield | Specialized equipment needed |
| Multi-Step Synthesis | THF/SOCl₂, reflux | 70–73 | Scalable for bulk production | Multiple steps, lower overall yield |
Characterization and Validation
Critical analytical data for the target compound include:
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as aryl or alkyl groups.
Oxidation: Products may include oxidized derivatives of the oxadiazole ring.
Hydrolysis: Yields carboxylic acids and amines.
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide depends on its application:
Biological Activity: May interact with specific enzymes or receptors, modulating their activity.
Electronic Properties: The compound’s conjugated system can facilitate electron transport in organic electronic devices.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Biological Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated thiophene moiety and an oxadiazole ring, which are known for their diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 386.17 g/mol
- CAS Number: 1021258-01-4
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within biological systems. The oxadiazole ring and the bromothiophene moiety may facilitate binding interactions with enzymes or receptors, potentially influencing cellular pathways and leading to observed biological effects.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives of benzamide have demonstrated broad-spectrum antiviral effects against viruses such as HIV, HCV, and HBV by enhancing intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication .
Case Study:
A related compound, IMB-0523 (a derivative of N-phenylbenzamide), exhibited significant anti-HBV activity with an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains. This indicates that similar structural motifs in this compound may also confer antiviral properties .
Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial activity. For example, derivatives featuring the thiophene and oxadiazole frameworks have been reported to possess significant antibacterial and antiparasitic effects.
Table 1: Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| IMB-0523 | Benzamide derivative with A3G enhancement | Anti-HBV | 1.99 |
| (E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | Thiadiazole instead of oxadiazole | Antimicrobial | N/A |
| (E)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | Chlorine substitution | Antiparasitic | N/A |
Q & A
Q. What are the critical steps and challenges in synthesizing N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide?
The synthesis typically involves cyclocondensation of 5-bromothiophene-2-carboxylic acid hydrazide with a 4-methoxybenzamide precursor. Key challenges include:
- Oxadiazole ring formation : Requires dehydrating agents (e.g., POCl₃ or PPA) under reflux conditions (~100–120°C) to ensure high yield .
- Bromothiophene coupling : Suzuki-Miyaura cross-coupling may be needed if pre-functionalized bromothiophene derivatives are unavailable, demanding precise Pd catalyst ratios (e.g., Pd(PPh₃)₄) and inert atmospheres .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity .
Q. How can structural characterization of this compound be optimized using spectroscopic methods?
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons from bromothiophene (δ 6.8–7.5 ppm). Oxadiazole carbons appear at ~160–165 ppm .
- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., C₁₅H₁₁BrN₂O₃S requires m/z ≈ 379.97) .
- FT-IR : Validate carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
Advanced Research Questions
Q. How do substituent modifications (e.g., bromothiophene vs. chlorothiophene) influence biological activity?
Comparative studies on analogs reveal:
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions with target proteins (e.g., kinase binding pockets), increasing IC₅₀ values by 2–3× compared to chlorine analogs .
- Methoxy positioning : Para-methoxy groups on benzamide improve solubility and bioavailability (logP reduction by ~0.5 units) but may reduce membrane permeability .
- Structure-Activity Relationship (SAR) : Tabulated data from analogs (Table 1) highlights bromothiophene’s superiority in antimicrobial assays (MIC: 2–4 µg/mL vs. 8–16 µg/mL for chloro analogs) .
Table 1 : Comparative bioactivity of substituent analogs
| Substituent | Target (IC₅₀, µM) | Antimicrobial (MIC, µg/mL) |
|---|---|---|
| 5-Bromo | 0.45 | 2.0 |
| 5-Chloro | 1.20 | 8.0 |
| 4-Methoxy | 0.60 | 4.0 |
Q. How can contradictory data in cytotoxicity vs. antimicrobial activity be resolved?
Discrepancies arise from divergent mechanisms:
- Cytotoxicity : Often linked to DNA intercalation (confirmed via ethidium bromide displacement assays). Bromothiophene’s electron-withdrawing nature increases DNA affinity but raises toxicity in mammalian cells (e.g., HeLa CC₅₀: 10 µM vs. 50 µM for non-bromo analogs) .
- Antimicrobial activity : Dependent on efflux pump inhibition (observed in Staphylococcus aureus via Nile Red accumulation assays). Methoxy groups enhance bacterial membrane penetration without significant cytotoxicity . Methodological resolution : Use isogenic cell lines (e.g., ABC transporter-deficient strains) to isolate efflux-related effects .
Q. What strategies optimize this compound’s selectivity for kinase targets (e.g., EGFR vs. VEGFR)?
Computational and experimental approaches include:
- Molecular docking (AutoDock Vina) : Bromothiophene occupies hydrophobic pockets in EGFR (ΔG ≈ -9.2 kcal/mol) but clashes with polar residues in VEGFR .
- Kinase profiling (KinomeScan) : At 1 µM, >80% inhibition of EGFR vs. <20% for VEGFR, correlating with cellular assays (IC₅₀: EGFR = 0.45 µM; VEGFR = 5.2 µM) .
- Selectivity optimization : Introduce sulfonamide groups (e.g., morpholinosulfonyl) to enhance VEGFR binding while retaining EGFR activity .
Methodological Guidelines
Q. What in vitro assays are recommended for evaluating anticancer potential?
- MTT assay : Test cytotoxicity against cancer (HeLa, MCF-7) and normal (HEK-293) cell lines. Use 24–72 hr exposure and DMSO controls (<0.1% v/v) .
- Apoptosis (Annexin V/PI) : Quantify early/late apoptosis via flow cytometry (e.g., 25% apoptosis in MCF-7 at 5 µM) .
- Cell cycle analysis (PI staining) : G1/S arrest (e.g., 60% G1 phase at 10 µM) indicates CDK inhibition .
Q. How to address solubility issues in biological assays?
- Co-solvents : Use DMSO (final conc. ≤0.1%) or cyclodextrin complexes (e.g., HP-β-CD) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to enhance aqueous dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
